(R)-2-(Trifluoromethyl)pyrrolidine (CAS 1073556-31-6) is a highly specialized chiral heterocyclic building block and organocatalyst. By integrating a strong electron-withdrawing trifluoromethyl (-CF3) group at the alpha position of the pyrrolidine ring, this compound fundamentally alters the physicochemical profile of the amine, drastically lowering its basicity and increasing its lipophilicity compared to standard non-fluorinated pyrrolidines [1]. The defined (R)-stereocenter is critical for asymmetric synthesis and the development of enantiopure active pharmaceutical ingredients (APIs). In procurement contexts, this compound is prioritized by medicinal chemists and process engineers seeking to optimize membrane permeability, block metabolic liabilities, or deploy highly efficient organocatalysts without the need for downstream chiral resolution.
Substituting (R)-2-(trifluoromethyl)pyrrolidine with unsubstituted pyrrolidine, (R)-2-methylpyrrolidine, or racemic mixtures introduces severe functional and economic penalties in both drug design and scale-up. Replacing the -CF3 group with a methyl group or hydrogen reverts the amine to a highly basic state (pKa > 10), which results in near-total protonation at physiological pH, poor membrane permeability, and high susceptibility to CYP450-mediated alpha-oxidation[1]. In organocatalytic applications, highly basic non-fluorinated pyrrolidines often suffer from product inhibition, requiring higher catalyst loadings. Furthermore, attempting to use racemic 2-(trifluoromethyl)pyrrolidine in API synthesis mandates costly and inefficient late-stage chiral resolution, effectively halving the theoretical yield and increasing downstream processing costs [2].
The alpha-trifluoromethyl group exerts a profound inductive electron-withdrawing effect on the pyrrolidine nitrogen. While unsubstituted pyrrolidine is highly basic (pKa ~11.3) and (R)-2-methylpyrrolidine remains strongly basic (pKa ~10.4), the introduction of the -CF3 group drops the pKa of (R)-2-(trifluoromethyl)pyrrolidine to approximately 7.3–7.5 [1]. This ~4 log unit reduction means that instead of being >99.9% protonated at physiological pH (7.4), the fluorinated amine exists in a balanced equilibrium between ionized and neutral states.
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~ 7.3 - 7.5 |
| Comparator Or Baseline | Unsubstituted pyrrolidine (pKa ~11.3) and (R)-2-methylpyrrolidine (pKa ~10.4) |
| Quantified Difference | ~3.5 to 4.0 log unit reduction in basicity |
| Conditions | Aqueous solution, standard physicochemical profiling |
Enables medicinal chemists to incorporate a pyrrolidine motif into APIs while maintaining high oral bioavailability and cellular permeability.
The C2 position of pyrrolidine rings is a primary site for cytochrome P450-mediated oxidation, leading to rapid clearance of pyrrolidine-containing drugs. The incorporation of a -CF3 group at this exact position in (R)-2-(trifluoromethyl)pyrrolidine sterically and electronically shields the alpha-carbon. The strong C-F bonds resist oxidative cleavage, significantly extending the metabolic half-life of downstream derivatives in human liver microsome (HLM) assays compared to their non-fluorinated or 2-methyl analogs [1].
| Evidence Dimension | Resistance to alpha-hydroxylation |
| Target Compound Data | High metabolic stability at the C2 position |
| Comparator Or Baseline | (R)-2-methylpyrrolidine (highly susceptible to oxidation) |
| Quantified Difference | Significant increase in in vitro metabolic half-life (t1/2) for derived APIs |
| Conditions | Human liver microsome (HLM) stability assays |
Reduces the risk of rapid drug clearance, allowing buyers to develop longer-acting therapeutics with lower dosing requirements.
In asymmetric organocatalysis (e.g., enamine or iminium activation), basicity directly impacts catalyst turnover. Highly basic catalysts can bind tightly to acidic products or byproducts, leading to catalyst poisoning. The reduced basicity of (R)-2-(trifluoromethyl)pyrrolidine minimizes this product inhibition, allowing for faster turnover rates. Combined with the significant steric bulk of the -CF3 group, it provides excellent enantiomeric excess (ee) in Michael additions and aldol reactions while requiring lower catalyst loadings than standard proline or non-fluorinated pyrrolidine derivatives .
| Evidence Dimension | Catalyst turnover and loading requirements |
| Target Compound Data | Fast turnover rate with strong resistance to product inhibition |
| Comparator Or Baseline | Standard non-fluorinated pyrrolidine organocatalysts |
| Quantified Difference | Lower required catalyst loading for equivalent yields and enantioselectivity |
| Conditions | Asymmetric enamine/iminium-mediated transformations |
Lowers the total volume of catalyst required for industrial-scale asymmetric synthesis, directly reducing procurement costs.
Procuring the enantiopure (R)-isomer (>97% ee) directly eliminates the need for late-stage chiral resolution in API manufacturing. When racemic 2-(trifluoromethyl)pyrrolidine is used as a building block, the subsequent resolution step inherently discards at least 50% of the synthesized material as the undesired enantiomer, alongside the added costs of chiral chromatography or resolving agents. Starting with (R)-2-(trifluoromethyl)pyrrolidine ensures near 100% atom economy regarding the chiral center[1].
| Evidence Dimension | Effective synthetic yield of chiral target |
| Target Compound Data | >97% ee, allowing direct utilization in asymmetric synthesis |
| Comparator Or Baseline | Racemic 2-(trifluoromethyl)pyrrolidine |
| Quantified Difference | Prevents >50% material loss during late-stage resolution |
| Conditions | API scale-up and process chemistry workflows |
Drastically improves overall process yield and reduces the cost of goods (COGs) in commercial pharmaceutical manufacturing.
Due to its optimized pKa and enhanced lipophilicity, (R)-2-(trifluoromethyl)pyrrolidine is the right choice for developing central nervous system (CNS) drugs that must cross the blood-brain barrier, as well as oncology APIs requiring high metabolic stability against CYP450 oxidation .
The compound is highly effective as a chiral organocatalyst for enamine and iminium-activated reactions. Its reduced basicity prevents catalyst poisoning, making it suitable for large-scale Michael additions and aldol condensations where lower catalyst loading is economically critical for process scale-up .
In peptide drug discovery, incorporating this fluorinated pyrrolidine into the peptide backbone protects the molecule from rapid proteolytic and oxidative degradation, making it a preferred choice over standard proline derivatives for long-acting peptidomimetics[1].
Flammable;Corrosive;Irritant;Environmental Hazard